3-Tert-pentylphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

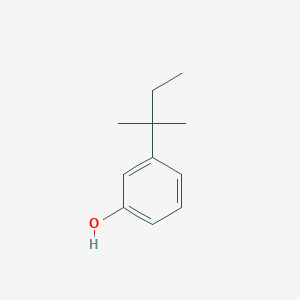

3-Tert-pentylphenol is a useful research compound. Its molecular formula is C11H16O and its molecular weight is 164.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

3-Tert-pentylphenol is a compound that has garnered attention for its various applications across different industries. This article delves into its scientific research applications, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound is an alkylphenol characterized by a tert-pentyl group attached to a phenolic ring. Its chemical formula is C11H16O, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and UV stability. The compound's structure allows it to function effectively in various applications, particularly in industrial processes.

Antioxidant and Stabilizer

This compound is primarily utilized as an antioxidant in the production of plastics and rubber. It helps prevent oxidative degradation, enhancing the longevity and performance of materials exposed to heat and light. This application is particularly significant in the manufacturing of:

- Plastics : Used in polyolefins, polystyrene, and polyvinyl chloride (PVC) to improve thermal stability.

- Rubber : Acts as a processing aid and stabilizer during vulcanization.

Intermediate in Chemical Synthesis

The compound serves as an intermediate in the synthesis of various chemicals, including:

- Phenolic Resins : Used in adhesives, coatings, and composites.

- Fragrances : Acts as a precursor for synthetic perfumes.

UV Stabilizer

In addition to its antioxidant properties, this compound functions as a UV stabilizer . It protects materials from degradation caused by ultraviolet radiation, making it valuable in:

- Outdoor Products : Such as garden furniture and automotive parts.

- Coatings : Enhancing the durability of paints and varnishes.

Safety and Environmental Impact

While this compound has beneficial applications, its safety profile must be considered. Studies indicate that it can exhibit low acute toxicity; however, chronic exposure may lead to adverse effects on aquatic life due to its persistence in the environment . Regulatory bodies have established guidelines for its use, emphasizing the need for careful management to mitigate potential ecological risks.

Case Study 1: Application in Plastics

A study conducted on the incorporation of this compound into PVC formulations demonstrated significant improvements in thermal stability and mechanical properties. The research highlighted that adding 0.5% of the compound resulted in a 30% increase in heat resistance compared to control samples without the antioxidant .

Case Study 2: Rubber Processing

In rubber manufacturing, this compound was evaluated for its effectiveness during the vulcanization process. Results showed that its presence reduced processing times by approximately 15%, leading to cost savings while maintaining product quality .

Eigenschaften

Molekularformel |

C11H16O |

|---|---|

Molekulargewicht |

164.24 g/mol |

IUPAC-Name |

3-(2-methylbutan-2-yl)phenol |

InChI |

InChI=1S/C11H16O/c1-4-11(2,3)9-6-5-7-10(12)8-9/h5-8,12H,4H2,1-3H3 |

InChI-Schlüssel |

ZVUDLZCSBFUWEO-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)(C)C1=CC(=CC=C1)O |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.